molecular formula C17H22N2O2 B2860120 N-(3-{3-[(3-methylphenyl)methyl]azetidin-1-yl}-3-oxopropyl)prop-2-enamide CAS No. 2202411-69-4

N-(3-{3-[(3-methylphenyl)methyl]azetidin-1-yl}-3-oxopropyl)prop-2-enamide

Cat. No.: B2860120
CAS No.: 2202411-69-4
M. Wt: 286.375
InChI Key: JXJAECOFCYOMNT-UHFFFAOYSA-N
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Description

N-(3-{3-[(3-methylphenyl)methyl]azetidin-1-yl}-3-oxopropyl)prop-2-enamide is a synthetic organic compound with a complex structure It features an azetidine ring, a prop-2-enamide group, and a 3-methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{3-[(3-methylphenyl)methyl]azetidin-1-yl}-3-oxopropyl)prop-2-enamide typically involves multiple steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the 3-Methylphenyl Group: This step often involves Friedel-Crafts alkylation or related methods to introduce the 3-methylphenyl moiety.

    Formation of the Prop-2-enamide Group: This can be done through amide bond formation reactions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-{3-[(3-methylphenyl)methyl]azetidin-1-yl}-3-oxopropyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives, potentially altering the compound’s properties.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions can vary widely, but often involve nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound might be explored for its biological activity, including potential therapeutic effects.

    Medicine: Research could investigate its potential as a drug candidate for various diseases.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(3-{3-[(3-methylphenyl)methyl]azetidin-1-yl}-3-oxopropyl)prop-2-enamide exerts its effects would depend on its specific application. In medicinal chemistry, for example, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3-{3-[(3-methylphenyl)methyl]azetidin-1-yl}-3-oxopropyl)prop-2-enamide: shares structural similarities with other azetidine-containing compounds and amides.

    3-Methylphenyl derivatives: Compounds with similar aromatic moieties might exhibit comparable chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-[3-[3-[(3-methylphenyl)methyl]azetidin-1-yl]-3-oxopropyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-3-16(20)18-8-7-17(21)19-11-15(12-19)10-14-6-4-5-13(2)9-14/h3-6,9,15H,1,7-8,10-12H2,2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJAECOFCYOMNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2CN(C2)C(=O)CCNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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